molecular formula C12H18ClNO B13452462 rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride

rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride

Katalognummer: B13452462
Molekulargewicht: 227.73 g/mol
InChI-Schlüssel: MKPCWIPJSCGCOF-ZVWHLABXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions with biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxane ring.

    Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the oxane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxane derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxane or amine derivatives.

Wissenschaftliche Forschungsanwendungen

rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(2R,4S)-2-phenylpiperidine-4-carboxylic acid hydrochloride
  • rac-Methyl (2R,4S)-2-phenylpiperidine-4-carboxylate hydrochloride
  • rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride

Uniqueness

rac-(2R,4S)-2-methyl-2-phenyloxan-4-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H18ClNO

Molekulargewicht

227.73 g/mol

IUPAC-Name

(2R,4S)-2-methyl-2-phenyloxan-4-amine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-12(9-11(13)7-8-14-12)10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-,12+;/m0./s1

InChI-Schlüssel

MKPCWIPJSCGCOF-ZVWHLABXSA-N

Isomerische SMILES

C[C@@]1(C[C@H](CCO1)N)C2=CC=CC=C2.Cl

Kanonische SMILES

CC1(CC(CCO1)N)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.